molecular formula C12H13BN2O2 B8083724 [4-[(2-Pyridinylamino)methyl]phenyl]boronic acid

[4-[(2-Pyridinylamino)methyl]phenyl]boronic acid

Cat. No.: B8083724
M. Wt: 228.06 g/mol
InChI Key: DBKSJHGXZQAIMF-UHFFFAOYSA-N
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Description

[4-[(2-Pyridinylamino)methyl]phenyl]boronic acid: is a boronic acid derivative featuring a pyridine ring attached to a phenyl group through an amino methyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(2-Pyridinylamino)methyl]phenyl]boronic acid typically involves the following steps:

  • Boronic Acid Formation: : The starting material, phenylboronic acid, undergoes a reaction with a suitable pyridine derivative to introduce the pyridinylamino group.

  • Amination: : The phenylboronic acid is then subjected to amination conditions, often using reagents like ammonia or primary amines, to form the desired boronic acid derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may include the use of catalysts and controlled reaction environments to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can convert the boronic acid to its corresponding borate esters or other oxidized forms.

  • Reduction: : Reduction reactions can reduce the pyridine ring or other functional groups present in the molecule.

  • Substitution: : Substitution reactions can replace the boronic acid group with other functional groups, leading to a variety of derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions include borate esters, reduced pyridine derivatives, and various substituted phenylboronic acids.

Scientific Research Applications

Chemistry

In chemistry, [4-[(2-Pyridinylamino)methyl]phenyl]boronic acid is used in the synthesis of complex organic molecules and as a building block in organic synthesis.

Biology

In biological research, this compound is utilized in the study of enzyme inhibitors and as a tool in bioconjugation techniques.

Medicine

Industry

In industry, it is used in the production of materials and chemicals that require boronic acid derivatives for their synthesis.

Mechanism of Action

The mechanism by which [4-[(2-Pyridinylamino)methyl]phenyl]boronic acid exerts its effects involves its interaction with biological targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with amino acids in enzymes, leading to inhibition or modulation of their activity. The pyridine ring can interact with various receptors, influencing signaling pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic Acid: : Similar in structure but lacks the pyridinylamino group.

  • Pyridine-2-carboxylic Acid: : Contains a pyridine ring but lacks the boronic acid functionality.

  • Boronic Esters: : Derivatives of boronic acids with ester groups.

Uniqueness

The uniqueness of [4-[(2-Pyridinylamino)methyl]phenyl]boronic acid lies in its combination of the boronic acid group and the pyridinylamino group, which provides distinct chemical and biological properties compared to its similar compounds.

Properties

IUPAC Name

[4-[(pyridin-2-ylamino)methyl]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BN2O2/c16-13(17)11-6-4-10(5-7-11)9-15-12-3-1-2-8-14-12/h1-8,16-17H,9H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBKSJHGXZQAIMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CNC2=CC=CC=N2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 4-formylphenylboronic acid (1 g, 6.67 mmol) and 2-pyridinylamine (2.51 g, 26.7 mmol) in dichloroethane (25 mL) was stirred under argon at room temperature. To this mixture was added NaB(OAc)3 (1.84 g, 8.67 mmol). The reaction mixture was quenched with H2O after 3 h. The solvent was removed under reduced pressure and the residue was dissolved in EtOAc and washed with water. The organic layer was then dried and concentrated in vacuo. The crude product was then purified by column chromatography (gradient from 20% to 80% EtOAc/hexane) to give product as colorless liquid (0.39 g, 30%). HPLC/MS: (M+H)+ 229.1 m/z. Retention time (LC-MS)=4.54 min. 1H NMR (CD3OD): 7.90 (1H, d); 7.59 (2H, s); 7.43 (1H, m); 7.30(2H, d); 6.55 (2H, m); 4.47 (2H
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1 g
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2.51 g
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25 mL
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NaB(OAc)3
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1.84 g
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Yield
30%

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